(S)-(+)-Ascochin
Overview
Description
Ascochin is an isocoumarin derivative and a fungal metabolite identified in the Ascochyta species. It demonstrates significant antimicrobial activity, inhibiting the growth of various bacteria, fungi, and algae . Ascochin is known for its antifungal, antibacterial, and phytotoxic properties .
Mechanism of Action
Target of Action
Ascochin, an isocoumarin derivative and fungal metabolite identified in Ascochyta, demonstrates antimicrobial activity . Its primary targets include Microbotryum violaceum , Phytophthora infestans , and Septoria tritici , which are types of fungi . It also exhibits antialgal activity against Chlorella fusca . These targets play a crucial role in the propagation of fungal and algal species, and by acting on these targets, Ascochin can control their growth and spread.
Mode of Action
It’s known that ascochin acts as an antifungal and antialgal agent This suggests that it likely interacts with its targets in a way that inhibits their growth or disrupts their normal biological processes
Biochemical Pathways
Given its antifungal and antialgal properties, it can be inferred that ascochin likely interferes with the biochemical pathways essential for the growth and reproduction of the targeted fungi and algae
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound and its overall effectiveness as a therapeutic agent
Result of Action
Given its antifungal and antialgal properties, it can be inferred that ascochin likely causes molecular and cellular changes in the targeted fungi and algae that result in their growth inhibition .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other organisms or compounds can affect how Ascochin interacts with its targets.
Biochemical Analysis
Biochemical Properties
Ascochin plays a significant role in biochemical reactions, particularly in the management of reactive oxygen species. It interacts with various enzymes, proteins, and other biomolecules. For instance, Ascochin has been shown to inhibit the growth of the bacterium Bacillus megaterium, the plant pathogenic fungus Microbotryum violaceum, and the alga Chlorella fusca . These interactions suggest that Ascochin may interfere with essential cellular processes in these organisms, leading to their inhibition or death.
Cellular Effects
Ascochin affects various types of cells and cellular processes. It has been observed to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, Ascochin’s antifungal activity suggests that it may disrupt fungal cell wall synthesis or interfere with fungal metabolic pathways . Additionally, its antibacterial properties indicate that Ascochin may inhibit bacterial protein synthesis or disrupt bacterial cell membrane integrity.
Molecular Mechanism
The molecular mechanism of Ascochin involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Ascochin binds to specific enzymes, inhibiting their activity and thereby disrupting essential biochemical pathways in target organisms . This inhibition can lead to the accumulation of toxic intermediates or the depletion of critical metabolites, ultimately resulting in cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ascochin change over time. Ascochin is relatively stable when stored at -20°C, with a stability of up to four years . Its degradation and long-term effects on cellular function can vary depending on the experimental conditions. In vitro and in vivo studies have shown that prolonged exposure to Ascochin can lead to adaptive responses in target organisms, such as the development of resistance mechanisms.
Dosage Effects in Animal Models
The effects of Ascochin vary with different dosages in animal models. At low doses, Ascochin may exhibit minimal toxicity and effectively inhibit target organisms. At high doses, Ascochin can cause toxic or adverse effects, such as damage to host tissues or disruption of normal cellular processes . Threshold effects have been observed, where a certain concentration of Ascochin is required to achieve a significant inhibitory effect.
Metabolic Pathways
Ascochin is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels in target organisms. For example, Ascochin’s inhibition of specific enzymes can lead to the accumulation of certain metabolites, disrupting normal metabolic processes and leading to cell death .
Transport and Distribution
Ascochin is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation in target cells. For instance, Ascochin may be actively transported into fungal cells, where it exerts its antifungal effects . Its distribution within tissues can also affect its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of Ascochin plays a crucial role in its activity and function. Ascochin may be directed to specific compartments or organelles within target cells through targeting signals or post-translational modifications. For example, Ascochin may localize to the fungal cell wall or membrane, where it disrupts essential processes and leads to cell death .
Preparation Methods
Ascochin is typically isolated from the endophytic fungus Ascochyta species . The synthetic routes and reaction conditions for Ascochin involve the extraction and purification from fungal cultures.
Chemical Reactions Analysis
Ascochin undergoes various chemical reactions, including:
Oxidation: Ascochin can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert Ascochin into its corresponding alcohol derivatives.
Substitution: Ascochin can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions include quinone derivatives, alcohols, and substituted isocoumarins .
Scientific Research Applications
Ascochin has a wide range of scientific research applications:
Chemistry: Ascochin is used as a model compound in studying isocoumarin derivatives and their chemical properties.
Biology: It is used to study the interactions between fungal metabolites and various microorganisms.
Medicine: Ascochin’s antimicrobial properties make it a potential candidate for developing new antibiotics and antifungal agents.
Industry: Ascochin is explored for its potential use in agricultural applications as a natural pesticide due to its phytotoxic properties .
Comparison with Similar Compounds
Ascochin is unique due to its specific isocoumarin structure and its broad-spectrum antimicrobial activity. Similar compounds include:
Coumarin: Another compound with antimicrobial properties but with a different chemical structure.
Isocoumarin: A class of compounds similar to Ascochin but with varying degrees of antimicrobial activity.
Quinone derivatives: Compounds that share similar oxidation products with Ascochin and exhibit antimicrobial properties
Properties
IUPAC Name |
(4S)-6,8-dihydroxy-4-methyl-3-methylidene-1-oxo-4H-isochromene-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-5-6(2)17-12(16)11-9(15)3-8(14)7(4-13)10(5)11/h3-5,14-15H,2H2,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKIJHXPWYIGIM-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C)OC(=O)C2=C(C=C(C(=C12)C=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=C)OC(=O)C2=C(C=C(C(=C12)C=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the absolute configuration of ascochin and how was it determined?
A1: Ascochin was first isolated from the endophytic fungus Ascochyta sp. []. The absolute configuration of the biologically active isocoumarin derivative, (4S)-(+)-ascochin, was determined to be (4S)-(+) using a novel solid-state Time-Dependent Density Functional Theory/Circular Dichroism (TDDFT/CD) methodology [, ]. This method utilized the X-ray coordinates from the crystal structure as input for the calculations, providing a reliable means to determine the absolute configuration.
Q2: Were any chemical modifications performed on ascochin and how did this impact its CD spectrum?
A2: Researchers converted (4S)-(+)-ascochin into its corresponding (3S,4S)-dihydroisocoumarin derivative via catalytic hydrogenation []. Analysis of the measured and calculated CD spectra of both the original ascochin and its dihydro derivative allowed for an in-depth study of the correlation between absolute configuration and the n-π* transition Cotton effect []. This research provides valuable insight into the relationship between structure and chiroptical properties in isocoumarin derivatives.
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